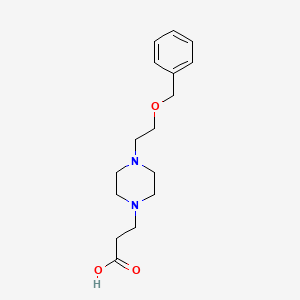![molecular formula C13H23NO3 B14464004 N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine CAS No. 73410-18-1](/img/structure/B14464004.png)
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group, along with a glycine moiety attached to the carbonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Substitution Reactions:
Attachment of the Glycine Moiety: The final step involves the acylation of glycine with the substituted cyclohexane carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), alcohols (ROH)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters
Wissenschaftliche Forschungsanwendungen
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]alanine
- N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]valine
Uniqueness
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the glycine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
73410-18-1 |
|---|---|
Molekularformel |
C13H23NO3 |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
2-[(5-methyl-2-propan-2-ylcyclohexanecarbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H23NO3/c1-8(2)10-5-4-9(3)6-11(10)13(17)14-7-12(15)16/h8-11H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
FLYONZIBLATPEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)C(=O)NCC(=O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
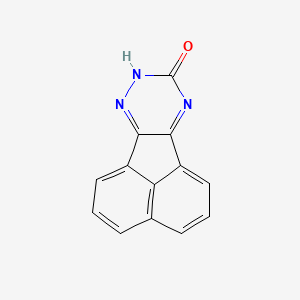
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
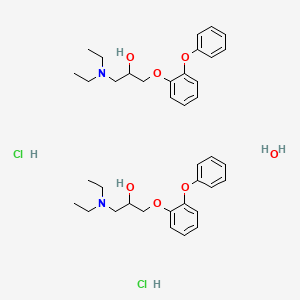
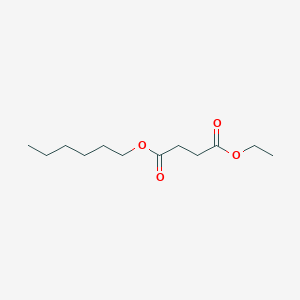
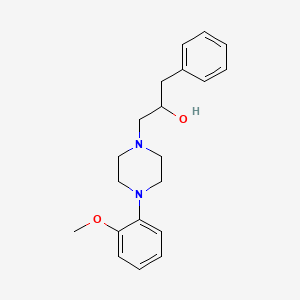
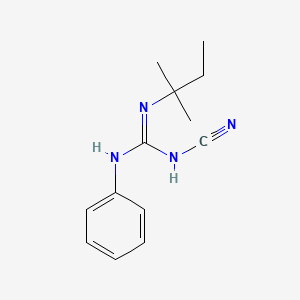


![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
